ethyl [2-oxo-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [2-oxo-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]acetate is a complex organic compound featuring a unique combination of functional groups, including a pyridine ring, an oxadiazole ring, and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [2-oxo-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxadiazole ring, which can be achieved by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. The thienyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Stille coupling.
The final step involves the esterification of the pyridine derivative with ethyl acetate under acidic or basic conditions to yield the target compound. Reaction conditions such as temperature, solvent, and catalysts are optimized to maximize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and continuous flow processes to ensure consistent quality and high throughput. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl [2-oxo-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]acetate can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic, basic, or neutral pH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines.
Scientific Research Applications
Ethyl [2-oxo-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]acetate has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: It is explored for use in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which ethyl [2-oxo-5-[3-(3-thienyl)-1,2,4-oxadiazol
Properties
IUPAC Name |
ethyl 2-[2-oxo-5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c1-2-21-13(20)8-18-7-10(3-4-12(18)19)15-16-14(17-22-15)11-5-6-23-9-11/h3-7,9H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDILTRWUFFAOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=C(C=CC1=O)C2=NC(=NO2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.